7-Azaindole Scaffold Privilege: Kinase Hinge-Binding Motif Confirmed Across Approved Drugs
The 7-azaindole core of 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid is documented as the most prominent pyrrolopyridine fragment in pharmaceutical development, present in approved antitumor drugs such as vemurafenib and in numerous therapeutic candidates targeting Trk, PI3K, and FGFR kinases [1]. In a comparative fragment analysis, the 7-azaindole nucleus demonstrated consistent hinge-binding geometry across multiple co-crystal structures, with root-mean-square deviation (RMSD) of ≤1.2 Å for the core scaffold when bound to different kinase active sites, indicating predictable binding orientation [2]. The specific 3-amino substitution pattern in this compound differentiates it from generic 7-azaindole fragments by introducing an additional hydrogen-bond donor/acceptor pair at a vector that projects toward the solvent-exposed region of the kinase active site, a feature absent in unsubstituted 7-azaindole (MW 118.14 g/mol) or 7-azaindole-3-acetic acid (MW 176.17 g/mol) .
| Evidence Dimension | Scaffold recognition as privileged kinase hinge-binding fragment |
|---|---|
| Target Compound Data | 7-Azaindole core with 3-aminoacetic acid substituent; MW 191.19 g/mol |
| Comparator Or Baseline | Unsubstituted 7-azaindole (MW 118.14 g/mol); 7-azaindole-3-acetic acid (MW 176.17 g/mol) |
| Quantified Difference | Target compound retains the conserved 7-azaindole hinge-binding geometry (RMSD ≤1.2 Å across kinase co-crystal structures) while adding a functionalized side chain with both amine and carboxylic acid groups; molecular weight increase of 73.05 g/mol vs. unsubstituted scaffold provides two additional functional handles for derivatization |
| Conditions | Multiple kinase co-crystal structures (TrkA, Syk, PI3K); fragment-based drug discovery campaigns as reviewed in Santos et al. 2023 [1] |
Why This Matters
Procurement of this specific 3-amino-substituted 7-azaindole fragment, rather than a generic 7-azaindole, ensures that any fragment screen or lead optimization campaign begins with a scaffold that already contains synthetically addressable functional groups, reducing the number of synthetic steps needed to introduce side-chain diversity by an estimated 1–2 steps compared to starting from the unsubstituted core.
- [1] Marcos Santos L, et al. Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Curr Top Med Chem. 2023. PMID: 37461366. View Source
- [2] Hong S, et al. Design, Synthesis, and Evaluation of 3,5-Disubstituted 7-Azaindoles as Trk Inhibitors with Anticancer and Antiangiogenic Activities. J Med Chem. 2012;55(11):5337-5349. DOI: 10.1021/jm3002982. View Source
